![molecular formula C20H17N3OS B2641132 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-56-5](/img/structure/B2641132.png)
2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Molecular Structure Analysis
While specific molecular structure analysis for “2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is not available, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been studied .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones have been studied in the context of their potential as antitubercular agents .Applications De Recherche Scientifique
- Synthesis and Screening : A series of new pyrrolo-pyrimidines were synthesized and screened for their antifungal and antibacterial activities, exhibiting mild to moderate antimicrobial activities (Mishra, 2010).
- Antifolate Agents : Some derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showcasing their potency as inhibitors of human DHFR and in inhibiting tumor cell growth (Gangjee et al., 2007).
- Antimicrobial Evaluation : Various synthesized compounds, such as 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, have demonstrated higher antimicrobial activity against specific bacterial strains compared to reference drugs like streptomycin (Vlasov et al., 2018).
Biological Activities and Chemical Synthesis
Research Context : The derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one, including 2-(ethylthio)-3,7-diphenyl variants, have been studied extensively for their diverse biological activities. This includes research into their potential as antioxidant, anticancer, antibacterial, and anti-inflammatory agents.
- Antioxidant Properties : Compounds synthesized from pyrimidine derivatives, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes, have demonstrated promising antioxidant activity, comparable to butylated hydroxytoluene in certain assays (Rani et al., 2012).
- Anticancer and Anti-inflammatory Agents : Various synthesized pyrazolo[3,4-d]pyrimidin-4-ones have been evaluated for their potential as anti-inflammatory agents and were found to exhibit activity comparable to standard drugs, with minimal ulcerogenic potential (Yewale et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to have antimicrobial activity .
Mode of Action
It’s known that similar compounds exhibit antimicrobial activity, suggesting they may interact with bacterial cells .
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential bacterial processes .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain bacteria .
Propriétés
IUPAC Name |
2-ethylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-2-25-20-22-17-16(14-9-5-3-6-10-14)13-21-18(17)19(24)23(20)15-11-7-4-8-12-15/h3-13,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYPDMPTFFPSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


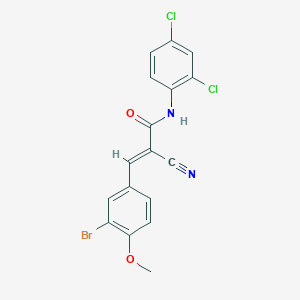
![(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B2641051.png)
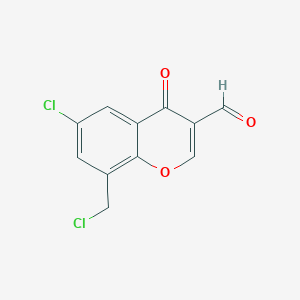
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)
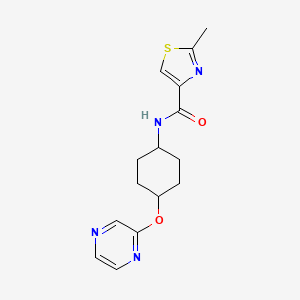
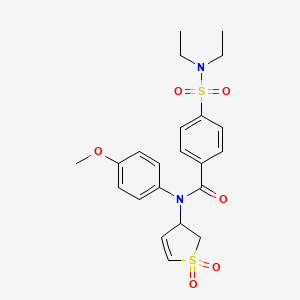
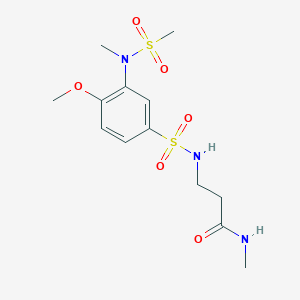

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)